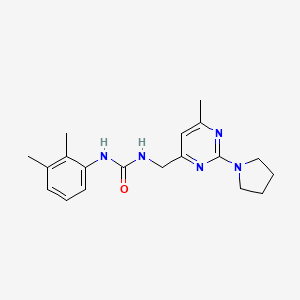

1-(2,3-Dimethylphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-3-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O/c1-13-7-6-8-17(15(13)3)23-19(25)20-12-16-11-14(2)21-18(22-16)24-9-4-5-10-24/h6-8,11H,4-5,9-10,12H2,1-3H3,(H2,20,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJVJKBHDVVKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)NCC2=NC(=NC(=C2)C)N3CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,3-Dimethylphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 340.4 g/mol. The compound features a urea linkage that is crucial for its biological activity, particularly in modulating enzyme interactions and receptor binding.

Research indicates that compounds with similar structural features often exhibit multiple mechanisms of action:

1. Anticancer Activity:

Studies have shown that compounds containing urea linkages can induce apoptosis in cancer cells. For instance, related piperidine derivatives have demonstrated cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin . The three-dimensional structure of these compounds enhances their interaction with protein binding sites, which is essential for their anticancer properties.

2. Neuropharmacological Effects:

The pyrimidine moiety in the compound suggests potential neuropharmacological applications. Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease . This inhibition is crucial for increasing acetylcholine levels in the brain, thereby enhancing cognitive function.

Biological Activity Data

A summary of biological activity findings related to this compound is presented below:

Case Studies

Several studies have explored the biological activity of related compounds:

Case Study 1: Piperidine Derivatives

A recent study investigated piperidine derivatives for their anticancer properties. The results indicated that modifications to the piperidine ring significantly affected cytotoxicity and apoptosis induction in cancer models. The introduction of bulky groups improved the interaction with target proteins .

Case Study 2: Alzheimer’s Disease Models

Research has shown that pyrimidine-containing compounds can effectively inhibit cholinesterases, leading to improved cognitive outcomes in animal models of Alzheimer's disease. The dual inhibition of AChE and BuChE was particularly effective in enhancing memory retention .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:

- Urea Linkage: Essential for binding to target proteins.

- Pyrimidine Ring: Contributes to neuropharmacological effects.

- Dimethylphenyl Group: Enhances lipophilicity and cellular uptake.

Scientific Research Applications

Basic Information

- IUPAC Name : 1-(2,3-Dimethylphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea

- Molecular Formula : CHNO

- Molecular Weight : 340.4 g/mol

Structural Characteristics

The compound features a urea functional group linked to a dimethylphenyl moiety and a pyrimidine derivative containing a pyrrolidine ring. This unique structure is anticipated to influence its biological activity.

Medicinal Chemistry

The compound has been studied for its potential as an antitumor agent . Research indicates that derivatives of urea compounds often exhibit significant anticancer properties due to their ability to interfere with cellular processes involved in tumor growth and metastasis.

Case Study: Anticancer Activity

In a recent study, various urea derivatives were synthesized and evaluated for their cytotoxic effects against different cancer cell lines. The results demonstrated that certain modifications to the urea structure enhance its potency against prostate and colon cancer cells, with IC values in the sub-micromolar range .

Antiviral Properties

Research has indicated that compounds with similar structural characteristics may possess antiviral properties. For instance, pyrimidine derivatives have been explored for their efficacy against viral infections, suggesting that the compound could be investigated further in this context.

Example: Pyrimidine Derivatives

Pyrimidine-based compounds have shown promising results in inhibiting viral replication in vitro, particularly against RNA viruses. The incorporation of a pyrrolidine moiety may enhance these effects by improving bioavailability and target specificity .

Neuropharmacology

The presence of the pyrrolidine ring suggests potential applications in neuropharmacology. Compounds containing pyrrolidine have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression.

Research Insights

Studies indicate that modifications to the pyrrolidine structure can lead to increased affinity for neurotransmitter receptors, potentially leading to therapeutic agents for mood disorders .

Pharmacodynamics

The pharmacodynamic profile of This compound suggests it may act through multiple mechanisms:

- Inhibition of cell proliferation : Targeting pathways involved in cancer cell growth.

- Modulation of neurotransmitter activity : Potentially affecting serotonin or dopamine pathways.

Safety Profile

Preliminary toxicity studies are essential for determining the safety of this compound for therapeutic use. Early-stage assessments indicate moderate toxicity levels; however, comprehensive toxicological evaluations are necessary to establish safety thresholds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aryl Groups

The 2,3-dimethylphenyl group in the target compound contrasts with analogs bearing halogenated or electron-withdrawing substituents. For example:

- 1-(3,4-Dimethylphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (, compound 11n) shares the dimethylphenyl motif but incorporates a thiazole-piperazine chain, increasing molecular weight (494.3 [M+H]+) and complexity .

Key Trend : Dimethyl substituents on the phenyl ring may enhance metabolic stability compared to halogenated derivatives but reduce polarity, impacting solubility.

Pyrimidine Scaffold Modifications

The target compound’s pyrimidine core is distinct from related heterocycles:

- SR10847 () features a pyrrolo[2,3-d]pyrimidine scaffold linked to a urea group, exhibiting potent LIMK1 inhibition (IC50 = 21 nM).

- 1h (), a bisarylurea with a pyrazolo[3,4-d]pyrimidine core, shows a higher melting point (250.4–252.3°C) due to increased rigidity, contrasting with the target compound’s likely lower melting point from its flexible pyrrolidine substituent .

Structural Impact : Pyrimidine substitutions (e.g., methyl, pyrrolidinyl) balance lipophilicity and target engagement, while fused heterocycles (e.g., pyrazolo, pyrrolo) enhance rigidity and binding affinity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(2,3-Dimethylphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea to improve yield and purity?

- Methodology :

- Stepwise synthesis : Begin with coupling 2,3-dimethylphenyl isocyanate with a pyrimidine intermediate. Use activating agents like DCC (dicyclohexylcarbodiimide) under anhydrous conditions .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) to isolate the urea derivative. Monitor via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

- Yield optimization : Adjust reaction temperatures (60–80°C) and solvent polarity (DMF or acetonitrile) to stabilize intermediates. Catalytic bases (e.g., triethylamine) enhance nucleophilic substitution at the pyrimidine methyl group .

Q. What analytical techniques are critical for structural characterization of this compound?

- Key techniques :

- NMR spectroscopy : Use - and -NMR to confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and pyrrolidine/pyrimidine ring systems .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~450–460 Da) and fragmentation patterns .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., urea NH interactions with pyrimidine N atoms) to correlate structure with solubility .

Q. How should researchers design initial biological screening assays for this compound?

- Approach :

- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrimidine-urea derivatives targeting FGFR or EGFR pathways) .

- In vitro assays : Use cell viability assays (MTT or CCK-8) in cancer lines (e.g., HCT-116, MCF-7) at 1–50 µM concentrations. Compare IC values against reference inhibitors .

- Controls : Include vehicle (DMSO) and positive controls (e.g., imatinib for tyrosine kinases) to validate assay conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the pyrrolidin-1-yl group in target binding?

- Methodology :

- Analog synthesis : Replace pyrrolidine with morpholine, piperidine, or acyclic amines. Compare inhibitory activity in enzymatic assays .

- Docking simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding between urea NH and conserved residues (e.g., Asp-Phe-Gly motif in kinases) .

- Data interpretation : Correlate substituent bulkiness (pyrrolidine vs. morpholine) with steric hindrance effects on binding affinity .

Q. What strategies address conflicting bioactivity data across different assay platforms?

- Resolution framework :

- Assay validation : Cross-test in orthogonal assays (e.g., biochemical vs. cellular assays) to rule out false positives from fluorescence interference .

- Physicochemical profiling : Measure logP (e.g., ~2.5 via shake-flask method) and solubility (in PBS at pH 7.4) to assess bioavailability discrepancies .

- Metabolite screening : Use LC-MS to identify degradation products (e.g., hydrolysis of the urea bond in serum-containing media) .

Q. How can researchers identify off-target effects of this compound in complex biological systems?

- Advanced techniques :

- Proteome-wide profiling : Employ affinity pulldown with biotinylated analogs and mass spectrometry to map interactomes .

- CRISPR-Cas9 screens : Perform genome-wide knockout screens in cancer cells to identify synthetic lethal partners .

- In silico prediction : Use SwissTargetPrediction to rank potential off-targets (e.g., carbonic anhydrase or PDE inhibitors) for experimental follow-up .

Methodological Challenges and Solutions

Overcoming poor aqueous solubility for in vivo studies :

- Strategies :

- Formulation : Use co-solvents (10% PEG-400 + 5% Tween-80) or liposomal encapsulation to enhance bioavailability .

- Prodrug design : Introduce phosphate esters at the pyrimidine methyl group, cleaved in vivo by phosphatases .

Validating target engagement in disease models :

- Tools :

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins in lysates after compound treatment .

- BRET (Bioluminescence Resonance Energy Transfer) : Quantify real-time target binding in live cells expressing NanoLuc-tagged kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.